molecular formula C30H56O4 B13766674 Diisotridecyl maleate CAS No. 53817-59-7

Diisotridecyl maleate

Cat. No.: B13766674
CAS No.: 53817-59-7
M. Wt: 480.8 g/mol
InChI Key: JEHBOJVFHNCQJZ-UHFFFAOYSA-N
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Description

Diisotridecyl maleate is an organic compound with the molecular formula C30H56O4 and a molecular weight of 480.76324 g/mol . It is a diester of maleic acid and isotridecyl alcohol, characterized by its long carbon chains and ester functional groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisotridecyl maleate is typically synthesized through the esterification reaction between maleic anhydride and isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Maleic Anhydride+2Isotridecyl AlcoholDiisotridecyl Maleate+Water\text{Maleic Anhydride} + 2 \text{Isotridecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Maleic Anhydride+2Isotridecyl Alcohol→Diisotridecyl Maleate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction mixture is typically heated to around 150-180°C to facilitate the esterification process. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Diisotridecyl maleate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and isotridecyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isotridecyl alcohol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Addition Reactions: Reagents like hydrogen gas (H2) with a palladium catalyst, halogens (Cl2, Br2), and other electrophiles.

Major Products Formed

Scientific Research Applications

Diisotridecyl maleate has several applications in scientific research and industry:

    Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.

    Coatings and Adhesives: Incorporated into formulations to improve adhesion properties and resistance to environmental factors.

    Biomedical Research: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Surfactants: Utilized in the formulation of surfactants for detergents and cleaning agents

Mechanism of Action

The mechanism of action of diisotridecyl maleate primarily involves its interaction with other molecules through its ester functional groups and double bonds. The ester groups can undergo hydrolysis, releasing maleic acid and isotridecyl alcohol, which can further participate in various biochemical pathways. The double bonds in the maleate moiety can react with electrophiles, leading to the formation of addition products that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer carbon chains, which provide enhanced flexibility and lower volatility compared to shorter-chain maleates. This makes it particularly useful in applications requiring high durability and stability .

Properties

53817-59-7

Molecular Formula

C30H56O4

Molecular Weight

480.8 g/mol

IUPAC Name

bis(11-methyldodecyl) but-2-enedioate

InChI

InChI=1S/C30H56O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h23-24,27-28H,5-22,25-26H2,1-4H3

InChI Key

JEHBOJVFHNCQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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